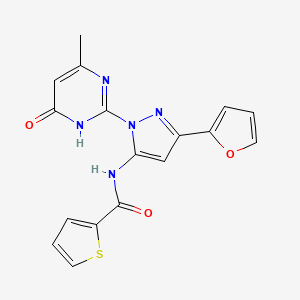

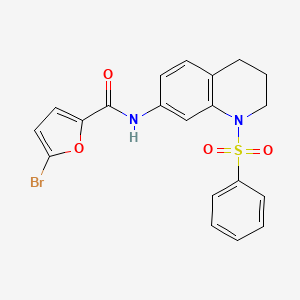

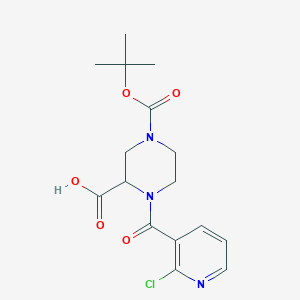

![molecular formula C12H10ClN3O4 B2529208 4-[(4-氯-3-硝基-1H-吡唑-1-基)甲基]-3-甲氧基苯甲醛 CAS No. 925147-35-9](/img/structure/B2529208.png)

4-[(4-氯-3-硝基-1H-吡唑-1-基)甲基]-3-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation and methylation reactions. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde is achieved through oxidation of a pyrazole derivative followed by hydrolysis, with a total yield of 71.6% . Another related compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, is synthesized through a series of reactions including treatment with dichloromethyl methyl ether, methyl Grignard, and ethyl trifluoroacetate, followed by methylation, resulting in a total yield of 63.5% .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often confirmed using techniques such as CIMS, 1H NMR, and 13C NMR . X-ray analysis is also used to determine and confirm the structure of new compounds, as seen in the synthesis of a pyran-isoxazolone derivative . These techniques would likely be applicable in analyzing the molecular structure of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include multicomponent transformations, as demonstrated in the synthesis of a compound involving 3-methylbenzaldehyde, isoxazolone, and kojic acid . The reactions are carefully investigated to optimize yields and may involve the use of electrochemical methods. Hydrogen bonding plays a significant role in the final structure of the compounds, affecting their molecular-electronic structure and the formation of sheets or chains in the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the presence of a hydroxyl group can lead to the formation of intramolecular hydrogen bonds, as seen in a pyrazolone derivative . The nitro and methoxy groups contribute to the polarity and potential reactivity of the compounds. The polymorphism of these compounds can also affect their physical properties, as different polymorphs may exhibit different melting points, solubilities, and crystal structures .

科学研究应用

神经学研究

包括4-羟基-3-甲氧基苯甲醛在内的酚类化合物的镇静作用已经得到研究。例如,天麻的成分 4-羟基-3-甲氧基苯甲醛在与 2,3-二羟基苯甲醛一起施用时显示出正性 GABA 能神经调节。这种组合显着降低了戊四氮唑诱导的大鼠致死率,并延长了戊巴比妥诱导的大鼠睡眠时间。然而,它没有表现出抗焦虑或肌肉松弛活性,提示其在抗惊厥和镇静应用中的潜力 (Lee 等,2006).

抗高血糖作用

已经合成了由 3,4-亚甲二氧基苯甲醛和取代的苯乙酮衍生的查耳酮衍生物,并对其作为抗高血糖剂进行了研究。一些化合物显示出显着的血清葡萄糖水平降低,表明其作为抗高血糖剂的潜力 (Alberton 等,2008).

放射合成研究

4-[(4-氯-3-硝基-1H-吡唑-1-基)甲基]-3-甲氧基苯甲醛已被用于通过正电子发射断层扫描对某些化合物进行放射合成,以对 COX-1 和 COX-2 亚型进行成像。然而,结果表明合成的化合物由于明显的非特异性结合而不适合作为 COX 酶的体内生物标记的放射性配体 (藤崎等,2005).

神经保护活性

香草醛(4-羟基-3-甲氧基苯甲醛)已显示出对 rotenone 诱导的帕金森病大鼠模型的神经保护作用。它表现出抗氧化和神经保护活性,表明其通过调节神经化学变量、氧化应激和凋亡标志物在改善神经系统疾病中的潜在作用 (Dhanalakshmi 等,2016).

精神病和 CNS 药物研究

与给定化合物结构相似的吡唑衍生物已被合成并被确定为潜在的 CNS 药物。某些衍生物具有显着的生物活性,表明它们作为 CNS 相关疾病治疗剂的潜力 (Lemke 等,1978).

作用机制

Target of action

The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact structure and functional groups present in the compound.

属性

IUPAC Name |

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4/c1-20-11-4-8(7-17)2-3-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWDXLCGORKRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

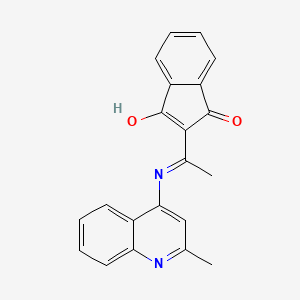

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)

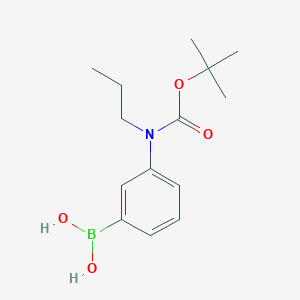

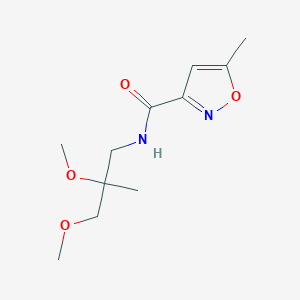

![ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2529137.png)

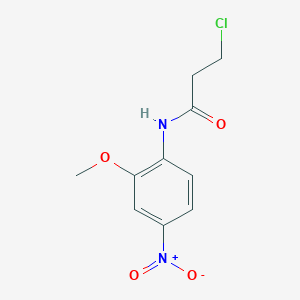

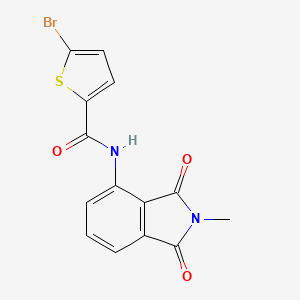

![(5-Methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2529142.png)

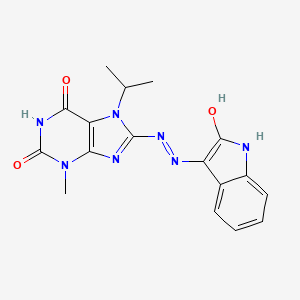

![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)

![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)